N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide
Description
N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide is an intriguing compound that has garnered significant attention in the scientific community due to its unique structure and potential applications across various fields. The compound features a cyclopropane ring fused to an indene moiety, modified with hydroxyethoxy and carboxamide functional groups. This configuration imparts the molecule with distinctive chemical and physical properties that make it a valuable subject of study.
Properties
IUPAC Name |
N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(13(17)15-18-7-6-16)11-8-9-4-2-3-5-10(9)12(11)14/h2-5,11-12,16H,6-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFVWNCSVZAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3=CC=CC=C3C2)C(=O)NOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide typically involves a multi-step process. The starting materials often include substituted indenes, which undergo cyclopropanation reactions to form the cyclopropane ring. Key steps in the synthesis include:
Cyclopropanation of indene derivatives using reagents like diiodomethane and zinc-copper couple.
Subsequent functionalization to introduce the hydroxyethoxy group via nucleophilic substitution reactions.
Amidation reactions to attach the carboxamide group, employing reagents such as ethyl chloroformate and an appropriate amine.
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but emphasizes efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing production time and waste.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehyde or carboxylic acid derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to amines using reagents such as lithium aluminum hydride.
Substitution: Halogenation or other nucleophilic substitutions can modify the aromatic indene ring or the cyclopropane ring.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide is utilized in the study of cyclopropane ring-opening reactions and the development of new synthetic methodologies. Its unique structure serves as a model compound for exploring reaction mechanisms and stability studies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are reminiscent of known bioactive compounds, making it a candidate for the development of new therapeutics.
Medicine: Preclinical studies have assessed the compound's effects on various biological pathways. Its potential as an anti-inflammatory or anticancer agent is being explored, given its ability to interact with specific molecular targets.
Industry: this compound finds applications in the development of specialty chemicals and materials. Its unique properties are leveraged in the creation of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy group facilitates binding to enzyme active sites, while the carboxamide moiety enhances the compound's affinity for receptors and other proteins. The cyclopropane ring's strain energy contributes to the compound's reactivity and biological activity, enabling it to modulate various signaling pathways and cellular processes.
Comparison with Similar Compounds
N-(2-hydroxyethoxy)-1-methylcyclopropylcarboxamide
N-(2-hydroxyethoxy)-2,3-dihydro-1aH-inden-1-carboxamide
N-(2-hydroxyethoxy)-1,2,3,4-tetrahydro-1aH-cyclopropa[a]indene-1-carboxamide
Uniqueness: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide stands out due to the combination of a cyclopropane ring fused to an indene moiety, providing it with distinct steric and electronic properties. This uniqueness translates into different reactivity patterns and biological activities compared to similar compounds, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
